Product packaging for Sodium 2-chloro-4-fluorobenzoate(Cat. No.:CAS No. 855471-43-1)

Sodium 2-chloro-4-fluorobenzoate

Cat. No.: B3181457
CAS No.: 855471-43-1
M. Wt: 196.54 g/mol
InChI Key: BTVDNFQJMFWREA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 2-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C7H3ClFNaO2 and its molecular weight is 196.54 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1) is 195.9703295 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFNaO2 B3181457 Sodium 2-chloro-4-fluorobenzoate CAS No. 855471-43-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVDNFQJMFWREA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015322
Record name Sodium 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855471-43-1
Record name Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855471431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloro-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Computational Chemistry and Theoretical Modeling

Agrochemicals

2-Chloro-4-fluorobenzoic acid is a key intermediate in the production of certain herbicides. kinsotech.com For instance, it is used in the synthesis of saflufenacil. kinsotech.com The nitration of 2-chloro-4-fluorobenzoic acid is a critical step in producing intermediates for such herbicides. wipo.intgoogle.com

Pharmaceutical Intermediates

This compound serves as a building block in the synthesis of various pharmaceuticals. kinsotech.comguidechem.com The presence of both chlorine and fluorine atoms can impart desirable properties to the final drug molecule, such as increased metabolic stability and lipophilicity. guidechem.com

Material Science

Fluorinated aromatic compounds like 2-chloro-4-fluorobenzoic acid are utilized in the development of liquid crystal materials. kinsotech.com

Role in Advanced Organic Synthesis

Derivatization for Enzyme Interaction Probes and Biochemical Assay Development

While specific examples for this compound are not detailed, related halogenated benzoates are used as starting materials to create derivatives for studying biological systems. These derivatives can be designed to interact with specific enzymes, acting as probes to investigate their function and mechanism.

Development of Other Functional Fluorinated Organic Compounds (e.g., aryl difluoromethyl ethers)

The development of novel methods for synthesizing fluorinated organic compounds is an active area of research. While not a direct application of this compound, related research focuses on creating functionalized aryl ethers containing fluorine. For example, phenols can be reacted with reagents like halothane (B1672932) to produce aryl gem-difluoroalkyl ethers, which are structurally unique and have potential applications in medicinal chemistry and materials science. researchgate.net

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways of Halogenated Benzoates

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. nih.govnih.gov Bacteria, in particular, have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon and energy. researchgate.netmdpi.com The degradation of chlorinated and fluorinated benzoates typically proceeds under both aerobic and anaerobic conditions, often involving initial dehalogenation or dioxygenase-mediated ring cleavage. nih.govresearchgate.net

Identification of Metabolic Intermediates and Degradation Kinetics

Specific data on the metabolic intermediates and degradation kinetics of sodium 2-chloro-4-fluorobenzoate are not available. However, studies on dihalogenated benzoates provide valuable insights. For instance, the aerobic metabolism of 2,4-dichlorobenzoate (B1228512) by Alcaligenes denitrificans NTB-1 involves an initial reductive dechlorination at the ortho position to yield 4-chlorobenzoate (B1228818). nih.gov This intermediate is then hydrolytically dehalogenated to 4-hydroxybenzoate, which is further metabolized. nih.gov This suggests a possible pathway for 2-chloro-4-fluorobenzoate could involve the initial removal of the chlorine atom.

In another example, Pseudomonas putida P111, isolated from an environment enriched with 2,5-dichlorobenzoate, demonstrated the ability to grow on several chlorobenzoates, including 2,4-dichlorobenzoate. nih.gov The metabolism of 3,5-dichlorobenzoate by this strain led to the accumulation of 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, indicating a dioxygenase-initiated attack. nih.gov

The degradation of fluorobenzoates has also been studied. For example, the metabolism of 4-fluorobenzoate (B1226621) can proceed via the formation of 4-fluorocatechol, which is then subject to ring cleavage. nih.gov The stability of the carbon-fluorine bond often makes fluorinated compounds more resistant to degradation than their chlorinated counterparts.

The degradation kinetics of these analogous compounds are influenced by factors such as the specific microbial strain, substrate concentration, and environmental conditions. For example, a mixed microbial culture under denitrifying conditions was able to completely degrade 3-chlorobenzoate. researchgate.net

Table 1: Potential Metabolic Intermediates in the Degradation of 2-Chloro-4-fluorobenzoate Based on Analogous Compounds

Original Compound (Analog)Microbial StrainKey Metabolic IntermediatesReference
2,4-DichlorobenzoateAlcaligenes denitrificans NTB-14-Chlorobenzoate, 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate nih.gov
3,5-DichlorobenzoatePseudomonas putida P1111-Carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene nih.gov
4-FluorobenzoateVarious4-Fluorocatechol, 3-Fluoro-cis,cis-muconate, 4-Fluoromuconolactone nih.gov

This table presents hypothetical intermediates for 2-chloro-4-fluorobenzoate degradation based on documented pathways of structurally similar compounds.

Enzymatic Dehalogenation Mechanisms and Their Molecular Basis

The removal of halogen substituents from the aromatic ring is a critical step in the biodegradation of halogenated benzoates and is catalyzed by a variety of enzymes known as dehalogenases. nih.gov These enzymes can be broadly categorized based on their reaction mechanism.

Oxidative dehalogenation is often initiated by monooxygenases or dioxygenases. nih.gov These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates and the spontaneous or enzymatic removal of the halogen atom. nih.gov For instance, the degradation of many chlorobenzoates is initiated by a dioxygenase that converts the substrate to a dihydrodiol, which is then rearomatized to a chlorocatechol. nih.gov

Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from water. nih.gov This has been observed in the degradation of 4-chlorobenzoate by Arthrobacter sp. and Acinetobacter sp., where 4-chlorobenzoate is converted to 4-hydroxybenzoate. nih.gov In some cases, the benzoate (B1203000) is first activated to its coenzyme A (CoA) thioester before hydrolytic dehalogenation occurs. nih.govmdpi.com

Reductive dehalogenation is a key process under anaerobic conditions, where the halogenated compound serves as an electron acceptor. researchgate.net The halogen atom is replaced by a hydrogen atom. This has been observed in the degradation of 2,4-dichlorobenzoate to 4-chlorobenzoate by Alcaligenes denitrificans NTB-1 under aerobic conditions, a novel reaction for this type of organism. nih.gov

The specific enzymes involved in the dehalogenation of 2-chloro-4-fluorobenzoate have not been identified. However, based on the degradation of analogous compounds, it is likely that a dioxygenase could initiate the attack, potentially leading to the removal of the chlorine atom. The high strength of the C-F bond might make the fluorine atom more resistant to removal.

Role in Bioremediation Processes

The potential for using microorganisms that degrade halogenated benzoates in bioremediation strategies is an active area of research. This often involves understanding how the presence of one compound can influence the degradation of another, a phenomenon known as co-metabolism or priming.

Priming Effects on Polychlorinated Biphenyl (PCB) Dechlorination (Note: Specificity to halogen type)

Research has explored the use of halogenated benzoates to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs), which are persistent and toxic environmental pollutants. This "priming" effect is thought to occur because the added compound can enrich for microbial populations that possess dehalogenating capabilities, which can then act on the target pollutant.

However, studies have shown a high degree of specificity regarding the type of halogen on the benzoate that can effectively prime PCB dechlorination. In one key study, it was found that fluorinated and chlorinated benzoates did not prime PCB dechlorination . In contrast, several brominated and iodinated benzoates were effective at initiating this process. This indicates that the microbial populations or the enzymatic systems induced by fluorinated and chlorinated benzoates are not effective in the dechlorination of PCBs.

Table 2: Effect of Halogenated Benzoates on Priming PCB Dechlorination

Halogenated Benzoate TypePriming Effect on PCB DechlorinationReference
Fluorinated BenzoatesNone Observed
Chlorinated BenzoatesNone Observed
Brominated BenzoatesEffective
Iodinated BenzoatesEffective

This table is based on findings from studies investigating the cross-acclimation of dehalogenating microorganisms.

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advancements of Sodium 2-chloro-4-fluorobenzoate

This compound is primarily synthesized through the neutralization of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. Therefore, advancements in the synthesis of this precursor are paramount. 2-chloro-4-fluorobenzoic acid serves as a crucial intermediate in the production of pharmaceuticals, pesticides, and dyes, driving continuous research into more efficient and safer synthetic routes. guidechem.com

Traditional synthesis methods, such as the oxidation of 2-chloro-4-fluorotoluene (B151448) using highly toxic dichromate, are being phased out due to environmental concerns and low yields. patsnap.com Similarly, the classical Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, presents challenges like high raw material costs and the production of toxic boron trifluoride gas during the thermal decomposition of the diazonium salt intermediate. guidechem.com

More contemporary and advanced methods have been developed to overcome these limitations. One notable method starts from 2-chloro-4-aminobenzonitrile, which undergoes a diazotization reaction to form 2-chloro-4-fluorobenzonitrile (B42565). This intermediate is then hydrolyzed under alkaline conditions to yield the sodium salt of 2-chloro-4-fluorobenzoic acid, or under acidic conditions to produce the acid itself. This process avoids the use of expensive and toxic reagents, making it suitable for large-scale industrial production. patsnap.com Another innovative approach utilizes a Meerwein arylation reaction, where 2-chloro-4-fluoroaniline (B1295073) reacts with 1,1-dichloroethylene in the presence of a copper catalyst to form an intermediate that is subsequently hydrolyzed to 2-chloro-4-fluorobenzoic acid. This method is lauded for its mild reaction conditions and high yield. google.com A patented method starting from m-chloroaniline involves a multi-step process including amino protection, formylation, oxidation, and fluorination to achieve a high-yield synthesis of 2-chloro-4-fluorobenzoic acid, with a focus on using less volatile and less toxic substances. google.com

The derivatization of 2-chloro-4-fluorobenzoic acid is a key area of research, as it opens avenues for new chemical entities with diverse applications. For instance, it is a key intermediate in the synthesis of the herbicide saflufenacil. patsnap.comwipo.int It has also been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole. sigmaaldrich.com The derivatization of the carboxylic acid group is a common strategy. For example, the synthesis of ethyl 4-fluorobenzoate (B1226621) is achieved by refluxing 4-fluorobenzoic acid in ethanol (B145695) with sulfuric acid as a catalyst. globalscientificjournal.com This ester can then be further reacted to create a variety of amide derivatives by reacting it with different anilines in the presence of sodium carbonate. globalscientificjournal.com Such derivatizations are crucial for developing new compounds with potential biological activity, as demonstrated by studies on newly synthesized benzoic acid derivatives exhibiting retinoid-like activity. nih.gov

Emerging Trends in Computational and Analytical Methodologies for Halogenated Benzoates

The analysis of halogenated benzoates and related compounds has been significantly enhanced by modern analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstones of their determination. acs.orgmdpi.com For instance, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of task-specific ionic liquids in various environmental matrices. mdpi.com

A significant trend in the analysis of carboxylic acids, including halogenated benzoates, is the use of chemical derivatization to improve their chromatographic behavior and detection sensitivity. nih.govresearchgate.net Derivatization can increase the volatility of these compounds for GC analysis or enhance their ionization efficiency and chromatographic retention in LC-MS. nih.govgcms.cz For example, a novel derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the sensitive analysis of biological organic acids using LC-MS/MS in positive electrospray ionization mode. The bromine atom provides a distinct isotopic pattern that aids in the identification of the derivatized compounds. nih.govresearchgate.net

In the realm of computational chemistry, methods like Hirshfeld surface analysis are being employed to study intermolecular interactions in the crystal structures of halogenated benzoic acids and their co-crystals. For instance, the analysis of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid revealed that the crystal structure is stabilized by a network of hydrogen bonds. eurjchem.com Furthermore, quasi-targeted analysis methods using high-resolution mass spectrometry are being developed to identify novel halogenated organic pollutants in environmental samples. This approach involves creating a database of potential structures and then searching for their characteristic isotopic patterns in the mass spectra. researchgate.net

Future Directions in Application-Oriented Research for Novel Materials and Chemical Entities

The unique properties imparted by halogen atoms, such as increased stability and biological activity, position this compound and its derivatives as valuable building blocks for new materials and chemical entities. guidechem.com A primary area of future research lies in the pharmaceutical and agrochemical sectors. The precursor, 2-chloro-4-fluorobenzonitrile, is a key intermediate in the synthesis of various drugs, including anticancer, antiviral, and anti-inflammatory medications, as well as in the production of pesticides. google.com The development of derivatives is being explored for use in environmentally sustainable chemicals. google.com

The synthesis of novel benzothiazole (B30560) derivatives from halogenated benzoic acids is a promising research direction. For example, the reaction of 2-chloro-4-fluorobenzoic acid can lead to compounds with potential biological activities. sigmaaldrich.comeurjchem.com Additionally, research into new benzoic acid derivatives has identified compounds with potent retinoid-like bioactivity, suggesting that derivatives of this compound could be explored for similar applications. nih.gov

Furthermore, the field of materials science presents opportunities for the application of these compounds. 2-chloro-4-fluorobenzonitrile is used as an intermediate in the production of liquid crystal materials for advanced electronic displays. google.com Future research could focus on designing and synthesizing novel halogenated benzoate (B1203000) derivatives with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs) and other advanced functional materials.

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Benzoate Compounds

The principles of green chemistry are increasingly influencing the synthesis of halogenated compounds, aiming to reduce the use of hazardous materials and minimize environmental impact. wjpmr.comrsc.org A significant focus is on replacing traditional, hazardous reagents with safer alternatives. For example, the oxidation of toluenes to benzoic acids is moving away from toxic heavy metal oxidants like dichromate towards cleaner methods. patsnap.com

The development of catalytic systems that are efficient and recyclable is a key aspect of green synthesis. For instance, chitosan-supported copper iodide has been used as a catalyst in the cascade reaction of 2-halobenzoic acids to produce quinazolinones, demonstrating the potential of bio-supported catalysts. beilstein-journals.org The use of solvent-free reaction conditions or green solvents like water or ionic liquids is another important trend. google.comacs.orgacs.org For example, Suzuki-Miyaura coupling reactions for the synthesis of biphenyls and ketones from benzoic anhydrides have been successfully carried out in a quartz sand medium, which serves as a recyclable, eco-friendly alternative to traditional solvents. acs.orgacs.org

Future research in this area will likely focus on several key aspects:

Catalyst Development: Designing highly active and selective catalysts for halogenation and other synthetic steps that can operate under mild conditions. rsc.org

Alternative Reagents: Exploring the use of less toxic and more sustainable halogenating agents. rsc.org

Process Intensification: Developing continuous flow processes that can improve efficiency, safety, and reduce waste compared to traditional batch processes.

Biocatalysis: Investigating the use of enzymes for the synthesis and degradation of halogenated aromatic compounds, which can offer high selectivity and operate under environmentally benign conditions. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and other halogenated benzoates can become more sustainable and economically viable.

Q & A

Basic: What are the recommended synthetic routes for Sodium 2-chloro-4-fluorobenzoate, and how can reaction conditions be optimized for high purity?

This compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous compounds like Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate are prepared using sodium carbonate as a base in ethanol, achieving yields up to 80% under reflux conditions . Optimization involves adjusting pH (neutral to slightly basic), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reactants. Purity can be enhanced via recrystallization in polar solvents (e.g., water/ethanol mixtures) and characterized by HPLC (>98% purity thresholds) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • FT-IR : Identify carboxylate (COO⁻) stretching vibrations at ~1550–1650 cm⁻¹ and aromatic C-Cl/C-F bonds at 700–800 cm⁻¹.
  • NMR : ¹³C NMR shows deshielded carboxylate carbons at ~170–175 ppm, while ¹⁹F NMR reveals fluorine environments at -110 to -120 ppm (meta to Cl substituents).
  • X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., in copper(II) complexes, where Jahn-Teller distortions are observed) .

Advanced: How do non-covalent interactions (e.g., halogen bonding, π-stacking) influence the coordination chemistry of this compound in metal complexes?

In copper(II) complexes, the chloro and fluoro substituents engage in halogen bonding with nitrogen-donor ligands, stabilizing distorted octahedral geometries. Comparative studies with 2,4-dichlorobenzoate reveal weaker π-stacking in the fluoro derivative due to reduced electron density on the aromatic ring. These interactions are critical for tuning redox potentials and catalytic activity, as shown in X-ray structures with bond lengths varying by 0.05–0.1 Å .

Advanced: What computational methods (e.g., DFT) are suitable for modeling this compound’s electronic structure, and how do exchange-correlation functionals impact accuracy?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately model frontier orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps. Gradient-corrected functionals like Becke88 (with correct asymptotic behavior) improve thermochemical accuracy for atomization energies (<3 kcal/mol deviation) . Basis sets such as 6-311++G(d,p) are recommended for halogen and carboxylate groups.

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is stable in neutral to slightly alkaline conditions (pH 7–9) but undergoes hydrolysis in strongly acidic media (pH < 3), releasing 2-chloro-4-fluorobenzoic acid. Thermal stability up to 150°C is confirmed by TGA, with decomposition onset at ~200°C. Storage recommendations include desiccated environments and avoidance of prolonged light exposure to prevent radical-mediated degradation .

Advanced: How does this compound compare to structurally analogous benzoates in modulating biological targets (e.g., enzyme inhibition)?

The chloro and fluoro substituents enhance lipophilicity (logP ~2.1) and binding affinity to hydrophobic enzyme pockets. For example, methyl benzoate analogs with similar substituents show IC₅₀ values <10 µM against kinases due to halogen bonding with catalytic lysine residues. Competitive binding assays (SPR or ITC) are recommended to quantify interactions, with structural analogs serving as negative controls .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
    Refer to SDS guidelines for first-aid measures, including eye irrigation with water for 15 minutes .

Advanced: What strategies resolve contradictions in reported reactivity data (e.g., divergent yields or byproducts) for this compound derivatives?

Methodological inconsistencies often arise from:

  • Solvent polarity : Higher dielectric solvents (e.g., DMSO) favor SNAr mechanisms over elimination.
  • Catalyst loading : Palladium catalysts (1–5 mol%) reduce side reactions in cross-coupling derivatives.
  • Byproduct analysis : LC-MS or GC-MS identifies intermediates (e.g., dehalogenated products), guiding stepwise optimization .

Basic: What are the primary applications of this compound in material science and catalysis?

  • Coordination polymers : Serves as a bridging ligand for constructing porous frameworks with Cu(II) or Zn(II).
  • Catalysis : Enhances Lewis acidity in esterification reactions when complexed with transition metals.
  • Surface functionalization : Modifies carbon nanotubes via carboxylate anchoring .

Advanced: How can researchers design experiments to probe the environmental impact or biodegradability of this compound?

  • Biodegradation assays : Use soil microcosms with HPLC-MS to track degradation half-lives.
  • Toxicity profiling : Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines).
  • Computational ecotoxicology : QSAR models predict bioaccumulation factors (BCF) based on substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-chloro-4-fluorobenzoate
Reactant of Route 2
Sodium 2-chloro-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.